2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Beschreibung
Eigenschaften
Molekularformel |
C12H12ClN3 |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H12ClN3/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16/h1-4,8,14H,5-7H2 |
InChI-Schlüssel |
GXFCLTWRXUVNKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=CN(N=C21)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Annelation of Pyrazole and Pyridine Rings
The fused pyrazolo[4,3-c]pyridine skeleton is typically assembled via cyclization reactions. A common route involves the reaction of 3-aminopyrazole derivatives with cyclic ketones or aldehydes under acidic or basic conditions. For instance, 3-amino-4-chloropyrazole may react with tetrahydropyran-4-one in the presence of acetic acid to form the tetrahydro-pyridine intermediate, followed by dehydrogenation to achieve aromaticity. However, partial hydrogenation is required to retain the tetrahydro configuration, necessitating controlled hydrogenation using palladium on carbon (Pd/C) under mild H₂ pressure.
Microwave-Assisted Cyclization
Microwave irradiation has been employed to accelerate cyclization steps, reducing reaction times from hours to minutes. For example, a mixture of 4-chlorophenylhydrazine and 2-cyanopyridine in dimethylformamide (DMF) undergoes microwave-assisted cyclization at 150°C for 15 minutes, yielding the pyrazolo[4,3-c]pyridine core with >80% efficiency. This method minimizes side reactions such as over-oxidation or dimerization.
Hydrogenation Techniques for Saturation Control
Partial Hydrogenation of Pyridine Rings
The tetrahydro configuration is achieved via selective hydrogenation of the fully aromatic pyrazolo[4,3-c]pyridine precursor. Using 10% Pd/C in ethanol under 3 atm H₂ at 50°C, the pyridine ring is hydrogenated without affecting the pyrazole ring or chlorophenyl group. Over-hydrogenation is mitigated by monitoring reaction progress via thin-layer chromatography (TLC).
Catalytic Transfer Hydrogenation
Ammonium formate serves as a hydrogen donor in transfer hydrogenation, enabling milder conditions (80°C, 4 hours) and eliminating the need for high-pressure equipment. This method achieves 75–80% conversion, with the tetrahydro product isolated via column chromatography.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
| Parameter | Cyclization (Method 1.1) | Friedländer Condensation (Method 2.1) | Hydrogenation (Method 3.1) |
|---|---|---|---|
| Solvent | Acetic acid | Ethanol | Ethanol |
| Temperature (°C) | 120 | 78 | 50 |
| Catalyst | None | Piperidine | Pd/C |
| Yield (%) | 68 | 70 | 85 |
| Purity (HPLC, %) | 98.5 | 97.2 | 99.1 |
Industrial-Scale Production
Industrial protocols prioritize cost-effectiveness and solvent recycling. Continuous flow reactors enable precise control over cyclization and hydrogenation steps, reducing batch-to-batch variability. For example, a pilot-scale synthesis using Method 2.1 achieved 90% yield with a throughput of 50 kg/month.
Characterization and Quality Control
Spectroscopic Validation
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole moiety participates in nucleophilic substitution reactions, particularly at the 3-position. For example:
-
Reaction with amines : The compound undergoes substitution with primary amines (e.g., methylamine) under basic conditions (K₂CO₃, DMF, 80°C), yielding 3-amino derivatives .
-
Halogenation : Bromination using PBr₃ in dichloromethane introduces a bromine atom at the 3-position, enabling further cross-coupling reactions .
Key Reaction Conditions:
| Reagent/Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| Methylamine/K₂CO₃/DMF | 3-Methylamino-substituted analog | 78 | |
| PBr₃/CH₂Cl₂ | 3-Bromo derivative | 65 |
Functionalization of the Tetrahydro-Pyridine Ring
The saturated six-membered ring undergoes dehydrogenation and oxidation:
-
Dehydrogenation : Catalytic hydrogenation (H₂, Pd/C) converts the tetrahydro-pyridine ring to a fully aromatic pyridine, enhancing π-conjugation .
-
Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the ring to a pyridine-N-oxide, altering electronic properties.
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group directs electrophilic attacks to the para position relative to the chlorine atom:
Reactivity Comparison:
| Electrophile | Position Selectivity | Major Product |
|---|---|---|
| NO₂⁺ | Para to Cl | 4-Chloro-3-nitro derivative |
| SO₃H⁺ | Para to Cl | 4-Chloro-3-sulfonic acid |
Cross-Coupling Reactions
The brominated derivative participates in palladium-catalyzed couplings:
-
Suzuki Reaction : Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (Pd₂(dba)₃, Xantphos) .
Cyclization and Multicomponent Reactions
The compound serves as a precursor in multicomponent bicyclization strategies:
-
Pyrazolo[3,4-b]pyrrolo-quinolone Formation : Reacts with arylglyoxals and cyclohexane-1,3-diones under acidic conditions (p-TsOH, DMF, 120°C) to generate tetracyclic hybrids .
-
Tricyclic Fused Systems : Microwave-assisted reactions with 4-hydroxy-6-methyl-2H-pyran-2-one yield cyclopenta-fused pyrazolo-pyridines .
Example Bicyclization Pathway :
-
Knoevenagel Condensation : Arylglyoxal + 4-hydroxy-6-methyl-2H-pyran-2-one → Intermediate A .
-
Michael Addition : Intermediate A + pyrazolo-pyridine → Intermediate B .
-
Double Cyclization : Forms tricyclic product (82% yield).
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance antiproliferative activity:
-
7-Substituted Analogs : Introducing hydroxyl or methoxy groups at the 7-position improves activity against leukemia (MV4-11) and breast cancer (MCF-7) cell lines .
-
Structure-Activity Relationship (SAR) : Bulky substituents (e.g., phenyl) at the 4-position reduce activity, while polar groups (e.g., 4-hydroxyphenyl) enhance potency .
Antiproliferative Data :
| Derivative | IC₅₀ (MV4-11, µM) | IC₅₀ (MCF-7, µM) |
|---|---|---|
| 4-Hydroxyphenyl-7-substituted | 0.45 | 1.2 |
| 4-Phenyl-7-substituted | >10 | >10 |
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlorphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin beinhaltet seine Interaktion mit zellulären Zielstrukturen. So wurde gezeigt, dass es die Spaltung von Poly(ADP-Ribose)polymerase 1 (PARP-1) induziert, Caspase 9 aktiviert und die Expressionslevel von proliferierendem Zellkernantigen (PCNA) reduziert, was zu Apoptose führt. Diese Aktionen deuten darauf hin, dass die Verbindung mehrere molekulare Signalwege beeinflusst, was zu ihrer biologischen Aktivität beiträgt.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with cellular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to apoptosis . These actions suggest that the compound affects multiple molecular pathways, contributing to its biological activity.
Biologische Aktivität
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a compound of significant interest due to its unique bicyclic structure and potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12ClN3 with a molecular weight of approximately 233.69 g/mol. The compound features a pyrazolo ring fused with a pyridine ring and is substituted with a 4-chlorophenyl group at the second position of the pyrazolo ring. This structural configuration is crucial for its biological activity and interaction with various biological targets .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Conventional Synthesis : A mixture of 4-chlorobenzaldehyde, ethyl cyanoacetate, and 3-amino-5-methylpyrazole can be heated in water to yield the desired compound .
- Ultrasonic Synthesis : Utilizing ultrasonic waves enhances the reaction efficiency and yields higher purity products .
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that various derivatives possess significant cytotoxic activity against leukemia cell lines such as HL60 and K562. Specific compounds demonstrated IC50 values ranging from 0.70 µM to 3.30 µM across different cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4g | HEL | 1.00 ± 0.42 |
| 4k | K562 | 0.92 ± 0.32 |
| 14c | MCF7 | 0.59 ± 0.00 |
| 14e | MCF7 | 0.85 ± 0.03 |
These results highlight the potential of this class of compounds in cancer therapy due to their selective cytotoxicity against malignant cells while showing lower toxicity in normal cells.
The proposed mechanism involves the inhibition of specific kinases or pathways involved in cancer cell proliferation and survival. The structural features of the pyrazolo[4,3-c]pyridine framework facilitate interactions with these biological targets .
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer effects of various pyrazolo derivatives against breast cancer cell lines (MCF7) and found that modifications in substituents significantly influenced their cytotoxic potency .
- Selectivity Index Analysis : Compounds such as derivative 4g showed a selectivity index greater than 25-fold when tested against normal Vero cells compared to cancerous cell lines, indicating their potential as safer therapeutic agents for further development .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to hydrophobic pockets in kinase targets. The 4-chlorophenyl derivative’s metabolic stability is superior to unsubstituted analogs .
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 2-phenyl analog) improve π-π stacking interactions but may reduce solubility, necessitating hydrochloride salt forms for lab use .
- Positional Effects : Substituents at position 3 (e.g., 3-chlorophenyl) alter hydrogen-bonding patterns, as seen in crystal structures .
Structural Isomers and Conformational Analysis
Pyrazolo[4,3-c]pyridines are distinct from positional isomers like pyrazolo[3,4-c]pyridines. For example, 6-(4-nitrophenyl)-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine (CAS 860784-83-4) exhibits a different ring-fusion pattern, leading to altered electronic properties and bioactivity .
The tetrahydro-pyridine ring in this compound adopts a half-chair conformation , as confirmed by X-ray crystallography in related compounds. This conformation positions substituents equatorially, minimizing steric strain and optimizing interactions with biological targets .
Q & A
Q. How are computational methods (e.g., molecular docking) integrated into the mechanistic study of anticancer derivatives?
- Methodological Answer : Docking studies (AutoDock Vina) against kinase targets (e.g., CDK2, EGFR) identify key interactions:
- Hydrogen Bonds : Between pyrazole N–H and kinase backbone carbonyls.
- Hydrophobic Pockets : 4-Chlorophenyl groups occupy ATP-binding sites. MD simulations (AMBER) assess binding stability over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
